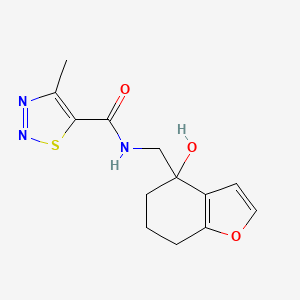
1-Methyl-3-nitro-4-(oxolan-2-ylmethylamino)quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Quinoline synthesis involves various methods including Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach protocols .Molecular Structure Analysis
The molecular structure of nitro compounds is based on structures generated from information available in databases. Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of the compound .Chemical Reactions Analysis
Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase. In contrast, direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Physical And Chemical Properties Analysis
Nitro compounds have lower volatility than ketones of about the same molecular weight. The water solubility is low; a saturated solution of nitromethane in water is less than 10% by weight .Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Methodologies
Nitroepoxides, related to the core structure of the compound , are transformed into 1,4-diamino heterocycles, including quinoxalines and pyrazines, offering efficient pathways to bioactive structures with minimal waste (Vidal-Albalat, Rodríguez, & González, 2014). Furthermore, direct synthesis of 3-nitroquinolin-2(1H)-ones via an eco-friendly one-pot cascade reaction demonstrates the compound's potential in the pharmaceutical, agricultural, and dye chemistry sectors (Chen, Ren, Xu, Shao, & Li, 2017).
Biological and Pharmacological Research
Derivatives of 8-hydroxyquinoline, closely related to the chemical structure in focus, have been identified as antibacterial agents targeting both intra- and extracellular Gram-negative pathogens, showcasing the compound's relevance in developing new antimicrobial strategies (Enquist et al., 2012). Additionally, quinoline derivatives exhibit promising anti-lipid peroxidation and soybean lipoxygenase inhibition activities, indicating their potential in addressing oxidative stress-related disorders (Vlachou et al., 2023).
Material Science and Sensing Technologies
A colorimetric chemosensor based on Schiff base, utilizing a quinoline moiety for highly selective cyanide detection in aqueous solutions, reveals the compound's utility in environmental monitoring and safety applications (Na, Park, Jo, Lee, & Kim, 2014).
Safety and Hazards
While specific safety data for “1-Methyl-3-nitro-4-(oxolan-2-ylmethylamino)quinolin-2-one” is not available, it’s important to note that nitro compounds can be hazardous. For example, 1-Methyl-3-nitro-1-nitrosoguanidine is classified as a flammable solid, and it may cause skin irritation, serious eye irritation, and may be harmful if inhaled .
Zukünftige Richtungen
The unique biological activity of quinoline derivatives has made these compounds privileged targets in recent medicinal studies. They have been frequently used for bactericidal and bacteriolytic activities, acetylcholinesterase inhibition, anti-inflammatory, antimalarial, calcium-signaling inhibition, and antitumor activities .
Eigenschaften
IUPAC Name |
1-methyl-3-nitro-4-(oxolan-2-ylmethylamino)quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-17-12-7-3-2-6-11(12)13(14(15(17)19)18(20)21)16-9-10-5-4-8-22-10/h2-3,6-7,10,16H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFMCQCXTYOOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26663654 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-methyl-3-nitro-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2764442.png)
![2-amino-1-(1,3-benzodioxol-5-yl)-N-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2764444.png)

![2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylic acid](/img/structure/B2764449.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2764453.png)
![[1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2764454.png)
![5-isopropyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2764455.png)
![5-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2764456.png)
![4-(6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2764457.png)

![Ethyl 5-(2-ethylbutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2764461.png)
![3-(4-chlorophenyl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2764462.png)